4-(Dimethoxymethyl)-2-methylpyrimidine

Physicochemical Characterization Building Block Procurement Chromatographic Separation

4-(Dimethoxymethyl)-2-methylpyrimidine (CAS 175277-33-5) is a pyrimidine derivative that functions as a dimethyl acetal-protected form of 2-methylpyrimidine-4-carboxaldehyde. It is supplied primarily as a research chemical and synthetic intermediate with a commercial purity specification of ≥97%.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 175277-33-5
Cat. No. B061294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxymethyl)-2-methylpyrimidine
CAS175277-33-5
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C(OC)OC
InChIInChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3
InChIKeyVDXHJWMLYFVGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethoxymethyl)-2-methylpyrimidine (CAS 175277-33-5): Procurement-Relevant Profile of a Protected Pyrimidine Aldehyde Building Block


4-(Dimethoxymethyl)-2-methylpyrimidine (CAS 175277-33-5) is a pyrimidine derivative that functions as a dimethyl acetal-protected form of 2-methylpyrimidine-4-carboxaldehyde [1]. It is supplied primarily as a research chemical and synthetic intermediate with a commercial purity specification of ≥97% . Its predicted physicochemical properties include a boiling point of 202.3 ± 25.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ . The compound is categorized as a Protein Degrader Building Block by multiple suppliers, reflecting its utility in constructing bifunctional molecules for targeted protein degradation research [2].

1
Protected Aldehyde Intermediate
Dimethyl acetal form enables controlled aldehyde release in multi-step synthesis workflows.
2
Protein Degrader Building Block
Supplier-classified for targeted protein degradation research, including PROTAC construct assembly.
3
Standardized Purity Grade
Commercially supplied at ≥97% purity, supporting procurement without mandatory in-house re-purification.

Why Generic Pyrimidine Aldehyde Substitution Is Insufficient for 4-(Dimethoxymethyl)-2-methylpyrimidine


Substituting 4-(dimethoxymethyl)-2-methylpyrimidine with its close structural analog 4-(dimethoxymethyl)pyrimidine or the free aldehyde 2-methylpyrimidine-4-carboxaldehyde is not straightforward. The 2-methyl substituent differentiates this compound from the des-methyl analog by altering the electronic environment of the pyrimidine ring and the steric profile around the acetal group, which impacts downstream reactivity . The dimethyl acetal moiety is a key functional handle that provides a latent aldehyde, enabling controlled deprotection under acidic conditions only when the aldehyde is required for subsequent condensation or ligation chemistry . Direct procurement of the free aldehyde is often problematic due to its higher reactivity and tendency toward oxidation, whereas the acetal-protected form offers superior bench stability during storage and multi-step synthetic sequences .

Target
4-(Dimethoxymethyl)-2-methylpyrimidine
Supplied at ≥97% purity. 2-methyl group increases lipophilicity. Stable acetal-protected latent aldehyde. Classified as a Protein Degrader Building Block.
Potential Substitute
4-(Dimethoxymethyl)pyrimidine
Commonly offered at 95% purity. Lacks the 2-methyl substituent, shifting LogP by ~1.2 units. Categorized generically without protein degrader designation.
Substitution with des-methyl or free aldehyde analogs may shift lipophilicity-dependent partitioning, impurity profiles, and latent aldehyde stability. Protein degrader compatibility classification may not transfer.

4-(Dimethoxymethyl)-2-methylpyrimidine: Head-to-Head Quantitative Evidence for Scientific and Procurement Decisions


Predicted Boiling Point Elevation Relative to the Des-Methyl Analog

The predicted boiling point of 4-(dimethoxymethyl)-2-methylpyrimidine is 202.3 ± 25.0 °C at 760 mmHg , which is 5.5 °C higher than that of the des-methyl analog 4-(dimethoxymethyl)pyrimidine (196.8 ± 25.0 °C) . This difference, although predicted rather than experimentally determined for both compounds, is consistent with the increased molecular weight and van der Waals surface area conferred by the 2-methyl substituent.

Boiling Point Elevation
Cross-study comparable
Target: 202.3 ± 25.0 °C Comparator: 196.8 ± 25.0 °C Difference: +5.5 °C elevation
Supports purification protocol adjustment.
Predicted data; experimental validation recommended.
Physicochemical Characterization Building Block Procurement Chromatographic Separation

Commercially Verified Purity Benchmark of ≥97% Versus Analog Availability

4-(Dimethoxymethyl)-2-methylpyrimidine is routinely supplied at ≥97% purity by multiple major vendors including Thermo Scientific (assay percent range: 97%) and Bidepharm (standard purity: 97%, with batch-specific QC documentation including NMR, HPLC, and GC) . In contrast, the related protected pyrimidine building block 4-(dimethoxymethyl)pyrimidine is more commonly offered at 95% purity [1]. The 2-percentage-point purity difference, while modest in absolute terms, translates to a reduction in unidentified impurities from up to 5% to a maximum of 3%, which is relevant for multi-step synthetic sequences where impurity propagation can erode overall yield.

Purity Benchmark
Cross-study comparable
Target: ≥97% (multi-vendor) Comparator: 95% (des-methyl analog) Difference: +2 percentage points
Reduces impurity propagation risk in multi-step synthesis.
Based on commercial supplier specifications.
Quality Assurance Vendor Comparison Synthetic Intermediate

LogP Differentials Dictate Solubility and Partitioning Behavior

The consensus LogP of 4-(dimethoxymethyl)-2-methylpyrimidine is 0.89 (range across five prediction methods: -0.1 to 2.23) , which is higher than the LogP of -0.307 reported for the des-methyl analog 4-(dimethoxymethyl)pyrimidine [1]. This indicates that the 2-methyl group increases lipophilicity by approximately 1.2 log units, shifting the compound from a hydrophilic profile (negative LogP) to a moderately lipophilic one (positive LogP). The predicted aqueous solubility (ESOL Log S) is -1.22 (approximately 10.0 mg/mL) .

Lipophilicity (LogP)
Cross-study comparable
Consensus LogP: 0.89 Range: -0.1 to 2.23 vs des-methyl LogP: -0.307 Δ ~1.2 log units
Dictates partitioning in biphasic and chromatographic systems.
Predicted values; confirm experimentally for critical separations.
Lipophilicity ADME Prediction Solubility

Dimethoxymethyl Protection Strategy Enables Latent Aldehyde Reactivity Unavailable in Free Aldehyde Analogs

The dimethoxymethyl group of 4-(dimethoxymethyl)-2-methylpyrimidine serves as a latent aldehyde that can be cleanly hydrolyzed to 2-methylpyrimidine-4-carboxaldehyde under acidic conditions. Experimental protocols demonstrate that treatment of 4.5 g (26.7 mmol) of this compound with 48% aqueous HBr at room temperature for 2 hours yields the free aldehyde . In contrast, the free aldehyde 2-methylpyrimidine-4-carboxaldehyde (CAS 1004-17-7) is inherently more reactive and susceptible to air oxidation and unintended condensation during storage and handling. No quantitative head-to-head stability data were identified in the evaluated literature; however, the differential in storage recommendations—the acetal requires storage at 2–8 °C with protection from light [1], while the free aldehyde is typically recommended for storage under inert atmosphere—reflects the practical handling advantage of the protected form.

Latent Aldehyde Strategy
Supporting evidence
Acetal hydrolyzed to aldehyde with 48% HBr, RT, 2 h. Acetal storage: 2–8 °C. Free aldehyde: air-sensitive.
Enables controlled late-stage aldehyde unveiling.
No quantitative stability data identified.
Protecting Group Chemistry Synthetic Strategy Chemoselective Deprotection

Classification as a Protein Degrader Building Block Reflecting a Specialized Application Niche

Multiple suppliers explicitly categorize 4-(dimethoxymethyl)-2-methylpyrimidine under the Product Family 'Protein Degrader Building Blocks' [1]. This classification reflects its structural suitability for incorporation into PROTAC (PROteolysis TArgeting Chimera) and molecular glue-type heterobifunctional degraders, where the pyrimidine ring serves as a ligand scaffold for E3 ligase or target protein recruitment and the dimethoxymethyl group provides a tunable steric and electronic handle . By comparison, the des-methyl analog 4-(dimethoxymethyl)pyrimidine is typically catalogued only under generic 'Building Blocks' without the protein degrader subclassification. No quantitative structure-activity relationship (SAR) data comparing the degradation efficiency of PROTACs built on the 2-methyl versus des-methyl scaffold were identified in the evaluated literature.

Application Classification
Supporting evidence
Supplier-designated Protein Degrader Building Block. Des-methyl analog classified generically.
Vendor-validated filter for degrader research procurement.
SAR data comparing degrader efficiency not available.
Targeted Protein Degradation PROTAC Bifunctional Molecules

Optimal Application Scenarios for 4-(Dimethoxymethyl)-2-methylpyrimidine Based on Verified Evidence


Multi-Step Synthesis Requiring a Latent Aldehyde on a 2-Methylpyrimidine Scaffold

This compound is optimally deployed in synthetic sequences where a pyrimidine-4-carboxaldehyde is ultimately required but must remain protected through early- to mid-stage transformations. The dimethoxymethyl acetal remains stable under basic and nucleophilic conditions, enabling ring functionalization at the pyrimidine 5- and 6-positions before acidic deprotection to unveil the aldehyde for final-step condensations . Researchers should incorporate a 2-hour, room-temperature 48% HBr hydrolysis step to liberate the aldehyde when required .

PROTAC and Molecular Glue Discovery Programs

Given its explicit supplier classification as a Protein Degrader Building Block [1] and its described utility in developing molecules targeting kinases, proteases, and GPCRs , 4-(dimethoxymethyl)-2-methylpyrimidine is positioned as a scaffold fragment for constructing the target-protein-recruiting moiety of heterobifunctional degraders. The 2-methyl group increases lipophilicity by ~1.2 log units relative to the des-methyl analog , which may improve passive membrane permeability of the final degrader construct, a parameter routinely optimized in PROTAC development.

Sulfonylurea Herbicide Intermediate Development

Research on sulfonylurea derivatives containing a dimethoxymethyl-substituted pyrimidine moiety has demonstrated herbicidal activity. In one study, compounds incorporating a dimethoxymethylpyrimidine fragment showed 100% pre-emergence inhibition against Brassica napus at 75 g/ha, comparable to the commercial herbicides Monosulfuron and Chlorsulfuron [2]. While this study used the broader dimethoxymethylpyrimidine class rather than specifically the 2-methyl variant, the structural precedent supports the utility of this compound class in agrochemical lead optimization.

Physicochemical Profiling and Chromatographic Method Development

The compound's predicted LogP of 0.89, boiling point of 202.3 °C, and aqueous solubility of ~10 mg/mL provide reference values for developing reverse-phase HPLC purification methods and liquid-liquid extraction protocols in both academic and industrial settings. These predicted parameters serve as a starting point for experimental validation when the compound is used as an intermediate in drug discovery programs, facilitating the design of high-throughput purification workflows.

Application
Selection Property
Validation Focus
Multi-step synthesis with latent aldehyde
Acetal-protected 2-methylpyrimidine scaffold
Acidic deprotection efficiency and timing
PROTAC and molecular glue discovery
Protein degrader building block classification
Degrader construct permeability and target recruitment
Agrochemical lead optimization
Dimethoxymethylpyrimidine class herbicidal precedent
Pre-emergence inhibition and structure-activity transferability
Chromatographic method development
Predicted LogP, solubility, and boiling point
Experimental confirmation of predicted physicochemical parameters

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37 linked technical documents
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